REACTION_CXSMILES
|
Cl.[Cl:2]/[C:3](/[C:13]([F:16])([F:15])[F:14])=[CH:4]\[C@@H:5]1[C@H:7]([C:8]([OH:10])=[O:9])[C:6]1([CH3:12])[CH3:11].Cl/C(/C(F)(F)F)=C\[C@H]1[C@H](C(O)=O)C1(C)C>C(Cl)Cl>[Cl:2][C:3]([C:13]([F:14])([F:15])[F:16])=[CH:4][CH:5]1[CH:7]([C:8]([OH:10])=[O:9])[C:6]1([CH3:12])[CH3:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
92 g
|
Type
|
reactant
|
Smiles
|
Cl\C(=C/[C@H]1C([C@H]1C(=O)O)(C)C)\C(F)(F)F
|
Name
|
trans-3-(Z-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid
|
Quantity
|
206 g
|
Type
|
reactant
|
Smiles
|
Cl\C(=C/[C@@H]1C([C@H]1C(=O)O)(C)C)\C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
giving 341 g of a crystalline mass
|
Name
|
|
Type
|
|
Smiles
|
ClC(=CC1C(C1C(=O)O)(C)C)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[Cl:2]/[C:3](/[C:13]([F:16])([F:15])[F:14])=[CH:4]\[C@@H:5]1[C@H:7]([C:8]([OH:10])=[O:9])[C:6]1([CH3:12])[CH3:11].Cl/C(/C(F)(F)F)=C\[C@H]1[C@H](C(O)=O)C1(C)C>C(Cl)Cl>[Cl:2][C:3]([C:13]([F:14])([F:15])[F:16])=[CH:4][CH:5]1[CH:7]([C:8]([OH:10])=[O:9])[C:6]1([CH3:12])[CH3:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
92 g
|
Type
|
reactant
|
Smiles
|
Cl\C(=C/[C@H]1C([C@H]1C(=O)O)(C)C)\C(F)(F)F
|
Name
|
trans-3-(Z-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid
|
Quantity
|
206 g
|
Type
|
reactant
|
Smiles
|
Cl\C(=C/[C@@H]1C([C@H]1C(=O)O)(C)C)\C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
giving 341 g of a crystalline mass
|
Name
|
|
Type
|
|
Smiles
|
ClC(=CC1C(C1C(=O)O)(C)C)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[Cl:2]/[C:3](/[C:13]([F:16])([F:15])[F:14])=[CH:4]\[C@@H:5]1[C@H:7]([C:8]([OH:10])=[O:9])[C:6]1([CH3:12])[CH3:11].Cl/C(/C(F)(F)F)=C\[C@H]1[C@H](C(O)=O)C1(C)C>C(Cl)Cl>[Cl:2][C:3]([C:13]([F:14])([F:15])[F:16])=[CH:4][CH:5]1[CH:7]([C:8]([OH:10])=[O:9])[C:6]1([CH3:12])[CH3:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
92 g
|
Type
|
reactant
|
Smiles
|
Cl\C(=C/[C@H]1C([C@H]1C(=O)O)(C)C)\C(F)(F)F
|
Name
|
trans-3-(Z-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid
|
Quantity
|
206 g
|
Type
|
reactant
|
Smiles
|
Cl\C(=C/[C@@H]1C([C@H]1C(=O)O)(C)C)\C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
giving 341 g of a crystalline mass
|
Name
|
|
Type
|
|
Smiles
|
ClC(=CC1C(C1C(=O)O)(C)C)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[Cl:2]/[C:3](/[C:13]([F:16])([F:15])[F:14])=[CH:4]\[C@@H:5]1[C@H:7]([C:8]([OH:10])=[O:9])[C:6]1([CH3:12])[CH3:11].Cl/C(/C(F)(F)F)=C\[C@H]1[C@H](C(O)=O)C1(C)C>C(Cl)Cl>[Cl:2][C:3]([C:13]([F:14])([F:15])[F:16])=[CH:4][CH:5]1[CH:7]([C:8]([OH:10])=[O:9])[C:6]1([CH3:12])[CH3:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
92 g
|
Type
|
reactant
|
Smiles
|
Cl\C(=C/[C@H]1C([C@H]1C(=O)O)(C)C)\C(F)(F)F
|
Name
|
trans-3-(Z-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid
|
Quantity
|
206 g
|
Type
|
reactant
|
Smiles
|
Cl\C(=C/[C@@H]1C([C@H]1C(=O)O)(C)C)\C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
giving 341 g of a crystalline mass
|
Name
|
|
Type
|
|
Smiles
|
ClC(=CC1C(C1C(=O)O)(C)C)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[Cl:2]/[C:3](/[C:13]([F:16])([F:15])[F:14])=[CH:4]\[C@@H:5]1[C@H:7]([C:8]([OH:10])=[O:9])[C:6]1([CH3:12])[CH3:11].Cl/C(/C(F)(F)F)=C\[C@H]1[C@H](C(O)=O)C1(C)C>C(Cl)Cl>[Cl:2][C:3]([C:13]([F:14])([F:15])[F:16])=[CH:4][CH:5]1[CH:7]([C:8]([OH:10])=[O:9])[C:6]1([CH3:12])[CH3:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
92 g
|
Type
|
reactant
|
Smiles
|
Cl\C(=C/[C@H]1C([C@H]1C(=O)O)(C)C)\C(F)(F)F
|
Name
|
trans-3-(Z-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid
|
Quantity
|
206 g
|
Type
|
reactant
|
Smiles
|
Cl\C(=C/[C@@H]1C([C@H]1C(=O)O)(C)C)\C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
giving 341 g of a crystalline mass
|
Name
|
|
Type
|
|
Smiles
|
ClC(=CC1C(C1C(=O)O)(C)C)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |